

# electronic and steric properties of the NORPHOS ligand

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## Compound of Interest

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An In-Depth Technical Guide to the Electronic and Steric Properties of the NORPHOS Ligand

## Executive Summary

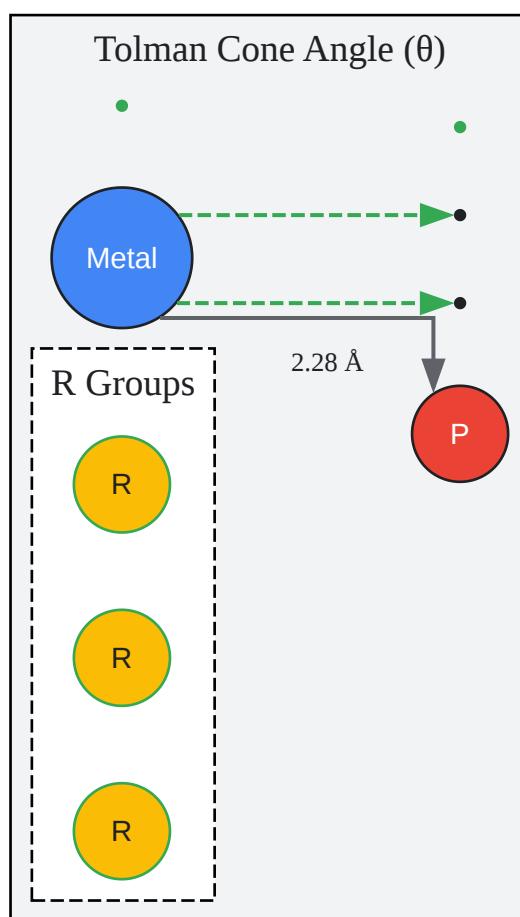
NORPHOS is a chiral, C<sub>2</sub>-symmetric, bidentate phosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid bicyclo[2.2.1]heptene (norbornene) backbone fixes the geometry of the two diphenylphosphino groups, creating a well-defined chiral environment. This structural rigidity, combined with the electronic nature of the phosphorus atoms, allows NORPHOS to significantly enhance the activity, selectivity, and stability of transition metal catalysts.<sup>[1]</sup> This guide provides a comprehensive technical overview of the steric and electronic properties of NORPHOS, details the experimental and computational protocols used for their characterization, and contextualizes these properties within its application in catalysis, targeting researchers and professionals in chemical and pharmaceutical development.

## Steric Properties of NORPHOS

The steric profile of a phosphine ligand is a critical determinant of its performance in a catalytic cycle, influencing substrate approach, coordination numbers, and the stability of intermediates.<sup>[2][3]</sup> For bidentate ligands like NORPHOS, the key steric parameters are the bite angle and the overall bulk, often quantified by the Tolman cone angle.

## The Tolman Cone Angle ( $\theta$ )

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a phosphine ligand.[4] It is defined as the solid angle of a cone, with the metal center at the vertex, that encompasses the entire ligand's van der Waals spheres at a standard metal-phosphorus bond length (typically 2.28 Å).[4][5] A larger cone angle indicates greater steric hindrance around the metal center, which can promote reductive elimination and prevent catalyst deactivation pathways.[6]



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Caption: Diagram of the Tolman Cone Angle ( $\theta$ ).

## Bite Angle

For chelating diphosphines like NORPHOS, the P-M-P angle, or "bite angle," is a crucial parameter determined by the ligand's backbone. The rigid norbornene scaffold of NORPHOS enforces a specific bite angle, which influences the geometry and stability of catalytic

intermediates. This contrasts with more flexible backbones (e.g., ethylene in dppe or propylene in dppp), where the bite angle can vary. A well-defined bite angle is often key to achieving high enantioselectivity.

## Quantitative Steric Data

While the exact cone angle for NORPHOS is not readily available in a single database, it can be calculated from crystallographic data. For context, the table below compares the cone angles of common monodentate phosphine ligands. Given its two diphenylphosphino groups constrained by the norbornene frame, NORPHOS is considered a bulky ligand.

Ligand	Tolman Cone Angle ( $\theta$ )	Reference
PPh <sub>3</sub> (Triphenylphosphine)	145°	<a href="#">[2]</a>
PCy <sub>3</sub> (Tricyclohexylphosphine)	170°	<a href="#">[2]</a>
P(t-Bu) <sub>3</sub> (Tri-tert-butylphosphine)	182°	N/A
P(OPh) <sub>3</sub> (Triphenylphosphite)	128°	N/A

## Electronic Properties of NORPHOS

The electronic properties of phosphine ligands dictate their ability to donate electron density to the metal center ( $\sigma$ -donation) and accept electron density from the metal into P-C  $\sigma^*$  orbitals ( $\pi$ -acceptance). These interactions modulate the electron density at the metal, directly impacting its reactivity in catalytic steps such as oxidative addition and reductive elimination.[\[5\]](#) [\[7\]](#)

NORPHOS possesses two P(III) centers bonded to three carbon atoms each (two phenyl, one norbornyl). The phenyl groups are weakly electron-withdrawing, while the alkyl group from the norbornene backbone is electron-donating. Overall, NORPHOS is considered a strong  $\sigma$ -donor ligand, which helps to stabilize electron-deficient metal centers and promote oxidative addition.

## Methods for Assessing Electronic Properties

The primary method for quantifying the electronic effect of a phosphine ligand is to measure a spectroscopic property of a metal complex containing the ligand.

- Infrared (IR) Spectroscopy: By preparing a metal carbonyl complex, such as  $\text{Cr}(\text{CO})_5(\text{phosphine})$ , the  $\sigma$ -donating ability of the phosphine can be inferred from the C-O stretching frequencies ( $\nu(\text{CO})$ ). Stronger  $\sigma$ -donating ligands increase electron density on the metal, which leads to greater back-donation into the CO  $\pi^*$  orbitals, weakening the C-O bond and lowering the  $\nu(\text{CO})$  frequency.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^{31}\text{P}$  NMR chemical shifts ( $\delta$ ) are highly sensitive to the electronic environment of the phosphorus nucleus.[8][9] Coordination to a metal center causes a significant change in the chemical shift. Furthermore, coupling constants between phosphorus and other nuclei (e.g.,  $^{195}\text{Pt}$ ,  $^{77}\text{Se}$ ) can provide quantitative electronic information.[10]

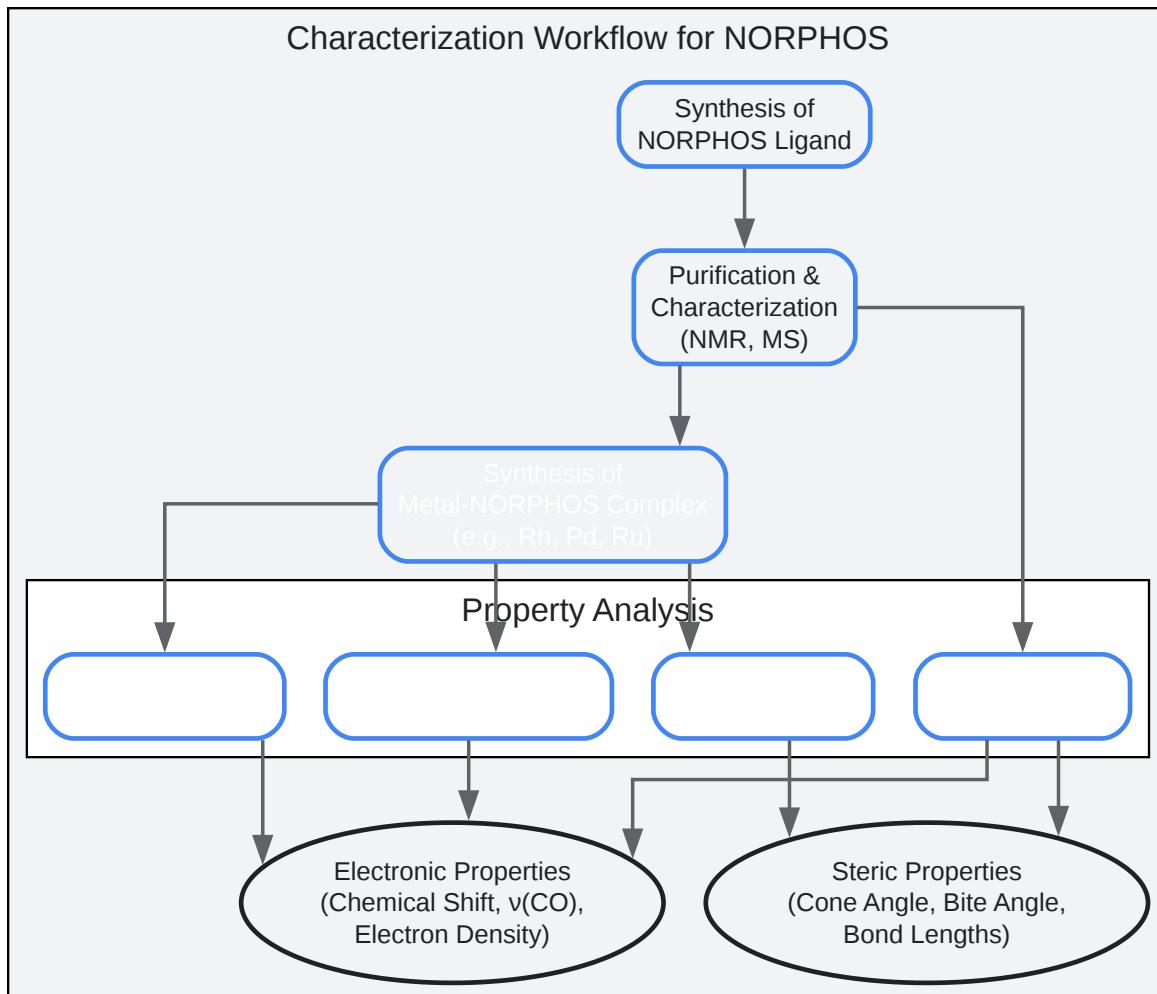
## Comparative Electronic Data

The table below illustrates the effect of different phosphine ligands on the  $\nu(\text{CO})$  frequency in  $\text{Ni}(\text{CO})_3(\text{L})$  complexes, providing a relative measure of their net electron-donating character. A lower frequency implies stronger net donation.

Ligand (L)	$\nu(\text{CO})$ , $\text{A}_1$ mode ( $\text{cm}^{-1}$ )	Reference
$\text{P}(\text{t-Bu})_3$	2056.1	N/A
$\text{PCy}_3$	2056.4	N/A
$\text{PPh}_3$	2068.9	N/A
$\text{P}(\text{OPh})_3$	2085.3	N/A
$\text{PF}_3$	2110.8	N/A

## Experimental Protocols and Workflows

Characterizing the properties of NORPHOS involves a combination of synthesis, complexation, and analysis through spectroscopic, crystallographic, and computational methods.



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Caption: General workflow for characterization of NORPHOS.

## Protocol 1: Synthesis of NORPHOS

The most common synthesis for NORPHOS starts with a Diels-Alder reaction between cyclopentadiene and vinylene carbonate, followed by several steps to introduce the diphenylphosphino groups.

- Diels-Alder Reaction: Cyclopentadiene is reacted with vinylene carbonate to form the norbornene backbone with a cyclic carbonate functional group.

- Hydrolysis: The carbonate is hydrolyzed under basic conditions (e.g., using KOH) to yield a diol.
- Tosylation: The diol is converted to a ditosylate by reacting with tosyl chloride in pyridine.
- Phosphination: The ditosylate undergoes nucleophilic substitution with lithium diphenylphosphide ( $\text{LiPPh}_2$ ) or potassium diphenylphosphide ( $\text{KPPh}_2$ ) to yield the final NORPHOS ligand. The product is then purified, typically by chromatography or recrystallization.

## Protocol 2: X-ray Crystallography for Structural Analysis

- Objective: To determine the precise 3D structure, including bond lengths, bond angles, and the bite angle in a metal complex.
- Methodology:
  - Crystal Growth: Single crystals of a NORPHOS-metal complex suitable for diffraction are grown, often by slow evaporation of a solvent, vapor diffusion, or slow cooling.
  - Data Collection: A selected crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.
  - Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to locate the heavy atoms, and subsequent Fourier analysis reveals the positions of the lighter atoms. The model is then refined to achieve the best fit between the calculated and observed diffraction patterns.

## Protocol 3: $^{31}\text{P}$ NMR Spectroscopy

- Objective: To probe the electronic environment of the phosphorus atoms.
- Methodology:
  - Sample Preparation: A small amount (5-10 mg) of the NORPHOS ligand or its metal complex is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{C}_6\text{D}_6$ ) in an NMR tube.

- Data Acquisition: The sample is placed in a high-field NMR spectrometer. A  $^{31}\text{P}\{^1\text{H}\}$  (proton-decoupled) spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
- Analysis: The resulting spectrum is processed (Fourier transform, phasing, baseline correction). The chemical shift ( $\delta$ ) of the phosphorus signal(s) is reported in parts per million (ppm) relative to a standard (85%  $\text{H}_3\text{PO}_4$ ). The sharpness and multiplicity of the peaks provide additional structural information.

## Protocol 4: Computational Modeling (DFT)

- Objective: To calculate steric and electronic parameters in silico.
- Methodology:
  - Model Construction: The 3D structure of the NORPHOS ligand or a metal complex is built using molecular modeling software.
  - Geometry Optimization: A quantum chemical calculation, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G\* for main group elements, a larger basis set with effective core potential for metals), is performed to find the lowest energy conformation.
  - Property Calculation: From the optimized geometry, steric parameters like the Tolman cone angle and percent buried volume can be calculated. Electronic properties, such as orbital energies and atomic charges, can also be analyzed.[\[11\]](#)[\[12\]](#)

## Conclusion

The NORPHOS ligand occupies a privileged position in the field of asymmetric catalysis due to its unique and well-defined stereoelectronic properties. Its rigid norbornene framework provides a sterically demanding and conformationally constrained  $\text{C}_2$ -symmetric environment, which is fundamental to its ability to induce high levels of enantioselectivity. Electronically, its diphenylphosphino moieties act as effective  $\sigma$ -donors, capable of stabilizing metal centers and facilitating key catalytic steps. The combination of these features makes NORPHOS a powerful tool for the synthesis of chiral molecules, with wide-ranging applications in the pharmaceutical and fine chemical industries.[\[1\]](#) A thorough understanding of its properties, gained through the

experimental and computational methods outlined in this guide, is essential for the rational design of new catalysts and the optimization of existing chemical processes.

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